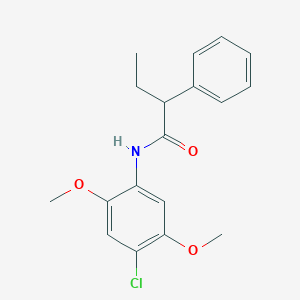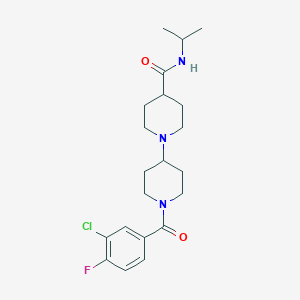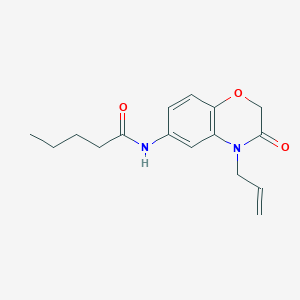![molecular formula C28H26N4O4 B5050219 N',N'''-4,4'-biphenyldiylbis[N-(2-methoxyphenyl)urea]](/img/structure/B5050219.png)
N',N'''-4,4'-biphenyldiylbis[N-(2-methoxyphenyl)urea]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N',N'''-4,4'-biphenyldiylbis[N-(2-methoxyphenyl)urea], commonly known as BPU, is a synthetic compound that has been extensively studied for its potential applications in biomedical research. BPU belongs to the class of bis-urea compounds and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of BPU involves its ability to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. BPU has been found to inhibit the activity of tyrosine kinases, which are involved in the growth and proliferation of cancer cells. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
BPU has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. BPU has also been found to reduce the expression of vascular endothelial growth factor (VEGF), which is involved in the formation of new blood vessels. This property makes BPU a potential anti-angiogenic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of BPU is its versatility in terms of its potential applications in biomedical research. It has been found to exhibit a wide range of biological activities, making it a potential candidate for the development of new drugs. However, one of the limitations of using BPU in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the study of BPU. One potential direction is the development of new drug formulations that incorporate BPU as an active ingredient. Another potential direction is the study of BPU in combination with other anti-cancer or anti-inflammatory agents to determine its potential synergistic effects. Additionally, further research is needed to understand the precise mechanisms of action of BPU and its potential applications in other areas of biomedical research.
Synthesis Methods
The synthesis of BPU involves the reaction of 4,4'-diaminobiphenyl and 2-methoxyphenyl isocyanate in the presence of a suitable solvent and catalyst. The resulting product is then purified using column chromatography to obtain pure BPU.
Scientific Research Applications
BPU has been extensively studied for its potential applications in biomedical research. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-angiogenic properties. BPU has been shown to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. It has also been found to inhibit the expression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[4-[4-[(2-methoxyphenyl)carbamoylamino]phenyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4/c1-35-25-9-5-3-7-23(25)31-27(33)29-21-15-11-19(12-16-21)20-13-17-22(18-14-20)30-28(34)32-24-8-4-6-10-26(24)36-2/h3-18H,1-2H3,(H2,29,31,33)(H2,30,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDWPMDWMFJGAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5050145.png)
![4-butyl-7-[(2-chloro-2-propen-1-yl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5050154.png)
![2-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5050156.png)
![N-(4-{[3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]methyl}phenyl)acetamide](/img/structure/B5050157.png)
![N-(4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5050160.png)
![(4-{[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5050174.png)


![N-{3-[(diethylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B5050193.png)

![N~1~-[2-(1,3-benzothiazol-2-ylthio)ethyl]-N~2~-(4-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5050205.png)
![5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B5050210.png)
![11-(3-bromophenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5050239.png)
![2-[tert-butyl(methyl)amino]ethyl benzoate hydrochloride](/img/structure/B5050242.png)